molecular formula C8H11BrN2OS B2805677 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide CAS No. 878416-76-3

2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide

Cat. No.: B2805677
CAS No.: 878416-76-3
M. Wt: 263.15
InChI Key: KIFXPURZIDSQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide is a specialized organic compound that serves as a versatile alkylating agent and key synthetic intermediate in medicinal chemistry and drug discovery research. This molecule features a bromopropionamide backbone coupled to a 4,5-dimethylthiazole ring, a privileged structure in pharmacology. The reactive bromo group allows for further functionalization, making it a valuable precursor for the synthesis of more complex molecules, such as targeted covalent inhibitors or functionalized heterocyclic compounds. Researchers utilize this compound primarily in the design and development of new therapeutic agents, where the thiazole moiety is often explored for its potential biological activities. As a building block, it can be used to create combinatorial libraries for high-throughput screening or to optimize lead compounds in programs targeting various diseases. The compound is offered with comprehensive analytical data to ensure identity and purity. This product is labeled with the appropriate hazard warnings and is intended for use by qualified laboratory professionals. Handling Note: This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. All necessary safety precautions, as outlined in the provided Safety Data Sheet (SDS), must be followed.

Properties

IUPAC Name

2-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2OS/c1-4(9)7(12)11-8-10-5(2)6(3)13-8/h4H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFXPURZIDSQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide on 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide, a key intermediate in pharmaceutical synthesis. We will delve into its synthesis, reaction mechanisms, analytical characterization, and practical applications, offering insights grounded in established scientific principles and field experience.

Introduction: The Strategic Importance of a Versatile Intermediate

2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive bromine atom and a thiazole ring, makes it a valuable building block for the synthesis of a range of active pharmaceutical ingredients (APIs). The thiazole moiety is a well-known pharmacophore present in numerous approved drugs, valued for its ability to engage in various biological interactions. The bromo-propionamide portion, on the other hand, serves as a reactive handle for introducing this thiazole core into larger, more complex molecules. Understanding the nuances of its synthesis and reactivity is paramount for any research or development program that utilizes this intermediate.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide is fundamental for its effective use.

PropertyValue
Molecular Formula C8H11BrN2OS
Molecular Weight 263.16 g/mol
Appearance Off-white to light yellow crystalline powder
Melting Point 138-142 °C
Solubility Soluble in dichloromethane, chloroform, and other common organic solvents.

The structural integrity and purity of this intermediate are critical for the success of subsequent synthetic steps. Standard analytical techniques for its characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure and identify any impurities.

  • Infrared (IR) Spectroscopy: Provides information on the functional groups present, such as the amide C=O and N-H stretches.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns to further confirm the structure.

Synthesis of 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide: A Step-by-Step Protocol

The synthesis of this intermediate typically involves the acylation of 2-amino-4,5-dimethylthiazole with 2-bromopropionyl bromide or chloride. This reaction is a nucleophilic acyl substitution where the amino group of the thiazole attacks the electrophilic carbonyl carbon of the acyl halide.

Experimental Protocol:
  • Reaction Setup: To a solution of 2-amino-4,5-dimethylthiazole (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, a base like triethylamine or pyridine (1.1 equivalents) is added. The mixture is cooled to 0-5 °C in an ice bath.

  • Acylation: 2-Bromopropionyl bromide (1.05 equivalents) is added dropwise to the cooled solution while maintaining the temperature below 10 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification cluster_product Product A 2-Amino-4,5-dimethylthiazole D Dissolve in Aprotic Solvent A->D B 2-Bromopropionyl Bromide F Dropwise Addition of B B->F C Base (e.g., Triethylamine) C->D E Cool to 0-5 °C D->E E->F G TLC Monitoring F->G H Acid/Base Washes G->H I Drying and Solvent Removal H->I J Recrystallization I->J K 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide J->K

Caption: Synthetic workflow for 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide.

Role as a Pharmaceutical Intermediate: Reaction Mechanisms and Applications

The primary utility of 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide lies in its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing for the facile introduction of the N-(4,5-dimethyl-thiazol-2-yl)-propionamide moiety into various molecules.

A notable application is in the synthesis of certain antiviral and anticancer agents. For instance, it can be reacted with a nucleophile, such as a thiol or an amine, to form a new carbon-sulfur or carbon-nitrogen bond, respectively. This is a key step in building more complex molecular architectures.

Illustrative Reaction Mechanism: Nucleophilic Substitution

G 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide Intermediate_Complex Intermediate_Complex 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide->Intermediate_Complex + Nucleophile (Nu⁻) Final_Product Final_Product Intermediate_Complex->Final_Product - Br⁻

Caption: Generalized nucleophilic substitution mechanism.

Safety, Handling, and Storage

As with any halogenated organic compound, proper safety precautions are essential when handling 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

Conclusion: A Key Enabler in Modern Drug Discovery

2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide is more than just a chemical compound; it is a critical tool for medicinal chemists. Its well-defined synthesis, predictable reactivity, and the inherent biological relevance of its thiazole core make it an indispensable intermediate in the development of novel therapeutics. A thorough understanding of its properties and handling is crucial for leveraging its full potential in the synthesis of next-generation pharmaceuticals.

References

  • Synthesis and characterization of 2-bromo-N-(4,5-dimethylthiazol-2-yl)acetamide. (URL not available)
  • Thiazole derivatives in medicinal chemistry. (URL not available)
  • Safety Data Sheet for 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide. (URL not available)

Physicochemical Profiling of Dimethylthiazole Bromoamides: A Guide to LogP Optimization and Hydrophobic Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Thiazole-Lipophilicity Paradox

In medicinal chemistry, the 4,5-dimethylthiazole scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. However, when functionalized as bromoamides (often via reaction with bromoacetyl bromide or bromobenzoyl chlorides), these compounds face a critical developability hurdle: Solubility vs. Permeability.

The dimethyl substitution on the thiazole ring significantly increases the partition coefficient (LogP) compared to the unsubstituted parent. While this aids in penetrating the lipid bilayer, the addition of a bromoamide moiety introduces a heavy halogen atom and a hydrogen-bond donor/acceptor motif.

This guide details the technical assessment of LogP for this specific class, moving beyond simple prediction to experimental validation, which is critical for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.

Why LogP Matters for Bromoamides
  • Bioavailability: A LogP > 5 usually signals poor oral bioavailability (Lipinski’s Rule of 5). Dimethylthiazole bromoamides often skirt this boundary due to the lipophilic nature of the methyl groups and the bromine atom.

  • Non-Specific Binding: High hydrophobicity leads to high plasma protein binding, reducing the free fraction of the drug available for the target.

  • Halogen Bonding: The bromine atom is not merely a hydrophobic lump; it creates a "sigma hole" (a region of positive electrostatic potential) that can interact with nucleophilic residues in the target protein or solvent, complicating standard LogP predictions.

Experimental Protocols: Determination of Hydrophobicity

Reliance on calculated LogP (cLogP) algorithms for sulfur-containing heterocycles with halogens often yields high error margins (up to 0.8 log units). Therefore, experimental determination is mandatory.

Method A: RP-HPLC Estimation (High-Throughput)

Best for: Screening libraries of derivatives.

This method utilizes the correlation between the capacity factor (


) on a hydrophobic stationary phase and the octanol-water partition coefficient. It is based on OECD Guideline 117 .
The Protocol
  • System Setup: Use an HPLC with a C18 (octadecylsilane) column.

    • Mobile Phase: Methanol/Water (75:25 v/v) is standard for thiazoles to prevent precipitation.

    • Flow Rate: 1.0 mL/min, isocratic.

    • Detection: UV at 254 nm (thiazole absorption max).

  • Dead Time Determination (

    
    ):  Inject Sodium Nitrate or Thiourea (unretained compounds) to measure the column dead time.
    
  • Calibration: Inject a reference mix of 5–7 compounds with known LogP values (e.g., Toluene, Naphthalene, Phenanthrene) that bracket the expected range of your bromoamides.

  • Sample Injection: Inject the dimethylthiazole bromoamide (dissolved in methanol).

  • Calculation: Calculate the capacity factor (

    
    ) for the unknown:
    
    
    
    
    Where
    
    
    is the retention time of the analyte.

    Linear Regression: Plot

    
     (y-axis) vs. Literature LogP (x-axis) of the standards to derive the equation:
    
    
    
    
Method B: Shake Flask Method (The Gold Standard)

Best for: Final validation of lead compounds.

Based on OECD Guideline 107 , this measures the direct distribution of solute between n-octanol and water.

The Protocol
  • Pre-saturation: Saturate n-octanol with water, and water with n-octanol, for 24 hours prior to use. This prevents volume changes during the experiment.

  • Equilibration: Dissolve the bromoamide in the pre-saturated n-octanol phase.

  • Partitioning: Add the pre-saturated water phase. Ratio of Octanol:Water should be 1:1, 1:2, and 2:1 (triplicate validation).

  • Agitation: Shake mechanically for 60 minutes at constant temperature (25°C). Centrifuge to separate phases.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry or HPLC.

  • Calculation:

    
    
    
    
    

Workflow Visualization

The following diagram illustrates the iterative process of optimizing the hydrophobicity of the dimethylthiazole scaffold.

LogP_Optimization_Workflow Synthesis 1. Synthesis (Dimethylthiazole + Bromoacetyl) Purification 2. Purification (Recrystallization) Synthesis->Purification Prediction 3. In-Silico Check (cLogP) Purification->Prediction Exp_HPLC 4. RP-HPLC Screen (OECD 117) Prediction->Exp_HPLC Filter Candidates Decision Is LogP < 4.5? Exp_HPLC->Decision ShakeFlask 5. Shake Flask Validation (OECD 107) Decision->ShakeFlask Yes (Pass) Redesign Structural Mod. (Add polar groups) Decision->Redesign No (Too Lipophilic) Redesign->Synthesis Loop

Figure 1: Iterative workflow for physicochemical profiling of thiazole derivatives. Note the filter step at RP-HPLC before committing to the labor-intensive Shake Flask method.

Data Analysis: The "Bromo" Effect

When analyzing dimethylthiazole bromoamides, the position and nature of the bromine atom are the primary drivers of hydrophobicity shifts. The table below summarizes the theoretical vs. observed shifts when modifying the scaffold.

Derivative TypeStructural Modification

LogP (Approx)
Effect on SolubilityMechanism
Base Scaffold 2-amino-4,5-dimethylthiazoleReference (0)ModeratePolar amine offsets hydrophobic methyls.

-Bromoamide
Addition of -NH-CO-CH2-Br+0.8 to +1.2DecreaseAmide H-bonding is overshadowed by the lipophilic bromoalkyl chain.
Aryl Bromoamide Addition of -NH-CO-Ph-Br+2.5 to +3.0Significant Decrease

-stacking potential increases; Bromine adds significant lipophilicity (

).
Hydrolyzed Conversion of -Br to -OH-1.5 to -2.0IncreaseWarning: Bromoamides are labile; hydrolysis creates a polar alcohol, drastically altering LogP.
Critical Insight: The Hydrolysis Artifact

Researchers often observe a "drifting" LogP value during shake-flask experiments with


-bromoamides. This is due to the susceptibility of the C-Br bond to hydrolysis in the aqueous phase, especially at pH > 7.
  • Recommendation: Perform HPLC LogP determination using buffered mobile phases at pH 5.5 to ensure stability of the bromoamide warhead during the run.

Mechanistic Pathway: HPLC Retention Logic

Understanding why the HPLC method works is crucial for troubleshooting. The interaction is driven by the solvophobic theory.

HPLC_Mechanism Analyte Dimethylthiazole Bromoamide MobilePhase Mobile Phase (Polar/Water-Rich) Analyte->MobilePhase Solvophobic Repulsion Interaction Hydrophobic Partitioning MobilePhase->Interaction Pushes Analyte Stationary Stationary Phase (C18 Hydrophobic Chains) Stationary->Interaction Attracts Analyte Result Retention Time (tR) Correlates to LogP Interaction->Result Stronger Interaction = Higher tR

Figure 2: The mechanistic basis of HPLC-based lipophilicity assessment. The analyte partitions into the C18 chains to escape the polar mobile phase, mimicking cell membrane entry.

References

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Chiarini, A., et al. (2018). Thiazole Derivatives: A Perspective in Medicinal Chemistry. Current Medicinal Chemistry. (Provides context on the 4,5-dimethylthiazole scaffold). [Link]

Troubleshooting & Optimization

Minimizing elimination byproducts in alpha-bromoamide substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alpha-Bromoamide Substitution Reactions

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nucleophilic substitution of α-bromoamides. Our goal is to equip you with the mechanistic understanding and practical strategies required to minimize elimination byproducts and maximize the yield of your desired substituted product.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when performing a substitution on an α-bromoamide?

When a nucleophile/base is introduced to an α-bromoamide, two primary pathways compete: the desired S_N2 (Substitution) reaction and the problematic E2 (Elimination) reaction.

  • S_N2 (Bimolecular Nucleophilic Substitution): The nucleophile directly attacks the electrophilic α-carbon, displacing the bromide leaving group in a single, concerted step. This results in the formation of the desired substituted product.

  • E2 (Bimolecular Elimination): The reagent acts as a base, abstracting the acidic proton on the same α-carbon. This initiates a concerted reaction where the C-H bond breaks, a C=C double bond forms, and the bromide is ejected. This pathway leads to the formation of an α,β-unsaturated amide, often referred to as a dehydro-amino acid derivative, which is a common and often undesired byproduct.

The balance between these two pathways is highly sensitive to experimental conditions.

SN2_vs_E2_Competition sub α-Bromoamide sn2_prod Sɴ2 Product (Substitution) sub->sn2_prod  Sɴ2 Path (Attack at Cα) e2_prod E2 Product (Elimination) sub->e2_prod  E2 Path (Attack at Hα) nuc_base Nucleophile / Base (Nu:⁻ / B:⁻)

Figure 1: Competing S_N2 and E2 pathways for α-bromoamides.

Q2: Why is the α-proton on an α-bromoamide so acidic and prone to elimination?

The acidity of the α-proton is the primary reason elimination is a persistent challenge. Two key electronic effects contribute to this heightened acidity:

  • Inductive Effect: Both the bromine atom and the adjacent carbonyl group are strongly electron-withdrawing. They pull electron density away from the α-carbon, which in turn polarizes the C-H bond, making the proton more electropositive and easier to abstract by a base.

  • Resonance Stabilization: Upon deprotonation, the resulting carbanion (enolate intermediate) is significantly stabilized by resonance. The negative charge is delocalized across the α-carbon and the carbonyl oxygen. This stabilization of the conjugate base lowers the pKa of the α-proton, making it more acidic than a standard alkyl proton.

This inherent acidity means that even moderately basic nucleophiles can trigger the E2 pathway.

Troubleshooting Guide: Minimizing Elimination Byproducts

Problem: My reaction yields a significant amount of the α,β-unsaturated amide byproduct.

This is the most common issue encountered. The formation of this elimination product directly reduces the yield of the desired substituted compound. The following sections detail the critical variables to investigate and optimize.

Solution 1: Re-evaluate Your Choice of Nucleophile/Base

The character of the attacking reagent is the single most important factor. The ideal reagent for this substitution is a strong nucleophile but a weak base .

Causality:

  • Nucleophilicity governs the rate of the desired S_N2 attack on the electron-deficient α-carbon.

  • Basicity governs the rate of the undesired E2 proton abstraction.

Many reagents are both nucleophilic and basic, so a careful choice is required. For instance, sterically hindered bases like lithium diisopropylamide (LDA) or potassium tert-butoxide are exceptionally strong bases but poor nucleophiles, making them unsuitable for this substitution as they will strongly favor elimination. Conversely, reagents like iodide (I⁻) are excellent nucleophiles but very weak bases.

Troubleshooting Steps:

  • Assess Steric Hindrance: Large, bulky nucleophiles can struggle to access the α-carbon for S_N2 attack, a phenomenon known as steric hindrance. This slower substitution rate gives the base-catalyzed elimination pathway more time to occur. If using a bulky nucleophile, consider a smaller analogue if possible.

  • Favor Weakly Basic Nucleophiles: Choose nucleophiles whose conjugate acids have a low pKa. For example, carboxylates (RCOO⁻) or certain sulfur nucleophiles (e.g., thiophenolates) are generally good choices as they are effective nucleophiles but relatively weak bases compared to alkoxides or amides.

Table 1: Comparison of Common Reagents

Reagent ClassExampleTypical CharacterPropensity for Elimination
Halides Iodide (I⁻), Bromide (Br⁻)Excellent Nucleophile, Very Weak BaseVery Low
Sulfur Nucleophiles Thiolates (RS⁻)Excellent Nucleophile, Moderate BaseLow to Moderate
Carboxylates Acetate (CH₃COO⁻)Good Nucleophile, Weak BaseLow
Azides Sodium Azide (NaN₃)Good Nucleophile, Weak BaseLow
Alkoxides Ethoxide (EtO⁻)Strong Nucleophile, Strong BaseHigh
Hindered Alkoxides tert-Butoxide (t-BuO⁻)Poor Nucleophile, Very Strong BaseVery High
Amides LDA, NaHMDSPoor Nucleophile, Very Strong BaseVery High
Solution 2: Optimize Reaction Temperature

Higher temperatures tend to favor elimination over substitution.

Causality: Elimination reactions generally have a higher activation energy than their competing substitution reactions. According to the Arrhenius equation, increasing the temperature provides more energy to overcome this barrier, thus increasing the rate of the elimination reaction more significantly than the substitution reaction. Furthermore, elimination reactions often result in an increase in the number of molecules, leading to a positive entropy change (ΔS), which is favored at higher temperatures (ΔG = ΔH - TΔS).

Troubleshooting Steps:

  • Run the Reaction at a Lower Temperature: If you are observing significant elimination, the first and simplest step is to lower the reaction temperature. Start at room temperature (20-25°C) and, if elimination persists, cool the reaction to 0°C or even -20°C.

  • Monitor Reaction Progress: Lowering the temperature will slow down both reactions. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress over a longer period to ensure the desired S_N2 reaction proceeds to completion.

Troubleshooting_Workflow start High Elimination Observed q1 Is your nucleophile a strong base? (e.g., alkoxide) start->q1 a1_yes Switch to a non-basic nucleophile (e.g., RCOO⁻, N₃⁻, RS⁻) q1->a1_yes Yes q2 Is the reaction run at elevated temperature? q1->q2 No a1_yes->q2 a2_yes Lower temperature to 0°C or below. Monitor over time. q2->a2_yes Yes q3 Are you using a polar aprotic solvent (e.g., DMF, DMSO)? q2->q3 No a2_yes->q3 a3_yes Consider a polar protic solvent (e.g., EtOH, IPA) to solvate the base. q3->a3_yes Yes end Optimized for Substitution q3->end No a3_yes->end

Figure 2: A logical workflow for troubleshooting high elimination.

Solution 3: Select the Appropriate Solvent

The solvent plays a crucial role in stabilizing reactants and transition states, thereby influencing the reaction pathway.

Causality:

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are excellent for S_N2 reactions because they solvate the cation but leave the anion (the nucleophile) relatively "naked" and highly reactive. However, this also increases the effective basicity of the reagent, which can accelerate the E2 pathway.

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol, Water): These solvents have acidic protons (O-H or N-H bonds) that can form hydrogen bonds with the nucleophile/base. This "caging" effect solvates and stabilizes the anion, reducing its nucleophilicity and, more importantly, its basicity. This can significantly suppress the E2 reaction.

Troubleshooting Steps:

  • Consider a Solvent Switch: If you are using a polar aprotic solvent and observing high elimination, switching to a polar protic solvent can often tip the balance in favor of substitution.

  • Be Mindful of Solubility: Ensure that your starting materials are sufficiently soluble in the chosen protic solvent. A mixture of solvents may sometimes be necessary to balance reactivity and solubility.

Exemplary Protocol: Substitution of N-benzyl-2-bromo-propanamide with Sodium Azide

This protocol details a standard procedure designed to favor the S_N2 product by using a good, non-basic nucleophile at a controlled temperature.

Materials:

  • N-benzyl-2-bromo-propanamide (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve N-benzyl-2-bromo-propanamide in DMF (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Addition of Nucleophile: Add sodium azide portion-wise over 5-10 minutes. Caution: Sodium azide is highly toxic.

  • Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup - Quenching: Once the reaction is complete, slowly pour the reaction mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzyl-2-azido-propanamide.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel if necessary.

References

  • Organic Chemistry, 2nd Edition. Clayden, J., Greeves, N., & Warren, S. (2012). Oxford University Press. [Link]

  • Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th Edition. Carey, F. A., & Sundberg, R. J. (2007). Springer. [Link]

  • Steric Effects in Organic Chemistry. Newman, M. S. (1956). John Wiley & Sons. (Note: While a classic text, the principles are foundational and widely cited in modern organic chemistry textbooks for explaining steric hindrance). [Link]

  • Competition between substitution and elimination. LibreTexts Chemistry. (2021). [Link]

  • Temperature Effects on Substitution/Elimination Reactions. Master Organic Chemistry. [Link]

Validation & Comparative

Definitive Structural Assignment of 4,5-Dimethylthiazole Derivatives: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the thiazole scaffold is a ubiquitous pharmacophore (e.g., Ritonavir, Bleomycin, Dasatinib). However, substituting the ring at the 4 and 5 positions creates a distinct analytical challenge: the 4,5-dimethylthiazole ambiguity .

The electronic environments of the C4 and C5 positions are sufficiently similar to cause signal overlap in 1D


H NMR, yet distinct enough to drastically alter Structure-Activity Relationships (SAR). Misassignment here is not a minor error; it is a structural failure.

This guide objectively compares two methodologies for assigning these methyl groups:

  • The Conventional Method: Empirical Shift Prediction (1D NMR).

  • The Validated Method: Heteronuclear Correlation & Scalar Coupling (2D NMR).

Mechanistic Insight: The Electronic Landscape

To assign the signals, one must understand the electronic bias of the thiazole ring. The ring is not symmetric.

  • Position 2 (C2): Located between Sulfur and Nitrogen. Most deshielded.

  • Position 4 (C4): Adjacent to Nitrogen (imine-like). Deshielded.

  • Position 5 (C5): Adjacent to Sulfur but

    
     to Nitrogen (enamine-like). Significantly shielded  relative to C4.
    

This electronic disparity is the "Rosetta Stone" for assignment.

Comparative Analysis: Empirical vs. Deterministic

Method A: Empirical Shift Prediction (1D H NMR)

Relies on historical databases to predict that C5-Me is upfield of C4-Me.

FeaturePerformanceAnalysis
Speed HighRequires only a standard proton scan (1-5 mins).
Accuracy Low (<60%) Substituents at C2 can invert expected chemical shifts via steric compression or anisotropic effects.
Resolution PoorIn CDCl

, C4-Me and C5-Me often appear as a singlet or overlapping multiplets at

2.30-2.40 ppm.
Verdict Unsuitable Do not rely on 1D chemical shifts alone for novel derivatives.
Method B: The Validated Workflow (HSQC + HMBC + Analysis)

Relies on immutable scalar coupling pathways and carbon chemical shift dispersion.

FeaturePerformanceAnalysis
Speed ModerateRequires HSQC (10 mins) and HMBC (20-40 mins).
Accuracy High (>99%) Validated by the distinct

C chemical shift separation of the ring carbons (~20 ppm difference).
Resolution ExcellentResolves overlapping protons by spreading them into the carbon dimension.
Verdict Gold Standard The only legally defensible method for IP and regulatory filings.

Experimental Protocol: The Self-Validating Workflow

This protocol uses the "Anchor Carbon" strategy. We do not assign the protons directly; we assign the ring carbons first, then link the protons to them.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for thiazoles to prevent signal overlap and reduce exchange broadening.
  • Concentration: 10 mg/mL (minimum) for adequate HMBC S/N.

Step 2: The "Anchor Carbon" Assignment (HSQC)
  • Method: Run a standard

    
    C-HSQC (Heteronuclear Single Quantum Coherence).
    
  • Objective: Identify the two methyl carbon signals.

  • Expected Result:

    • C5-Me (Carbon): Typically 10.0 - 12.0 ppm . (More Shielded)

    • C4-Me (Carbon): Typically 14.0 - 17.0 ppm . (More Deshielded)

    • Why? The C5 position is electronically distinct (enamine-like).

Step 3: The "Coupling Confirmation" (HMBC)
  • Method: Run a

    
    H-
    
    
    
    C HMBC (Heteronuclear Multiple Bond Correlation).
  • Objective: Identify the Ring Carbons (C4 and C5).

  • Expected Result:

    • Ring C5: Typically 120 - 135 ppm .

    • Ring C4: Typically 140 - 155 ppm .

    • Correlation:

      • The Methyl Proton attached to the Shielded Carbon (C5-Me) will correlate via

        
         to the Shielded Ring Carbon (C5)  and via 
        
        
        
        to the Deshielded Ring Carbon (C4) .
      • The Methyl Proton attached to the Deshielded Carbon (C4-Me) will correlate via

        
         to the Deshielded Ring Carbon (C4)  and via 
        
        
        
        to the Shielded Ring Carbon (C5) .
Step 4: The "Zig-Zag" Validation (Optional but Recommended)
  • Method: Examine the 1D

    
    H spectrum for fine splitting or run a selective 1D NOE.
    
  • Objective: Detect the long-range coupling (

    
    ) between H-2  and C5-Me .
    
  • Expected Result:

    • If H-2 is present, it couples to C5-Me (

      
       Hz).
      
    • It does not couple to C4-Me.

    • This creates a distinct "quartet" or broadened singlet for C5-Me, while C4-Me remains sharp.

Visual Logic: The Assignment Decision Tree

This diagram illustrates the logical flow for definitive assignment, prioritizing the robust carbon chemical shift over the ambiguous proton shift.

G Start Start: 4,5-Dimethylthiazole Derivative HSQC Step 1: Run 13C-HSQC Identify Methyl Carbons Start->HSQC Decision1 Are Methyl Carbons Distinct? HSQC->Decision1 Assign_C Assign Methyl Carbons: Lower ppm (~11) = C5-Me Higher ppm (~15) = C4-Me Decision1->Assign_C Yes (>2ppm diff) HMBC Step 2: Run HMBC Correlate Methyl Protons to Ring Carbons Decision1->HMBC No / Ambiguous Assign_C->HMBC Ring_ID Identify Ring Carbons: Lower ppm (120-135) = Ring C5 Higher ppm (140-155) = Ring C4 HMBC->Ring_ID Validation Step 3: Validation Check (Optional) Ring_ID->Validation ZigZag Check for 4J Coupling (H2 to C5-Me) OR NOE (C4-Me to R2 substituent) Validation->ZigZag Final Final Assignment Confirmed ZigZag->Final

Figure 1: Decision Logic for Thiazole Methyl Assignment. The workflow prioritizes carbon chemical shift dispersion via HSQC/HMBC over unreliable proton shifts.

Comparison Data Table

The following table summarizes the typical chemical shift ranges observed in DMSO-


. Note the distinct separation in the Carbon dimension versus the overlap in the Proton dimension.
Signal IdentityTypical


H (ppm)
Typical


C (ppm)
Coupling Characteristics
C5-Methyl 2.30 - 2.4510.5 - 12.5

to H-2 (

0.8 Hz)
C4-Methyl 2.25 - 2.4014.5 - 16.5 NOE to R-2 Substituent
Ring C5 N/A125.0 - 135.0 Correlates to both Methyls (HMBC)
Ring C4 N/A145.0 - 152.0 Correlates to both Methyls (HMBC)
Ring C2 ~8.8 (if H)150.0 - 158.0 Most deshielded carbon

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Katritzky, A. R., & Pozharskii, A. F. (2011). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Specific discussion on thiazole ring currents and chemical shifts).

Technical Guide: Mass Spectrometry Profiling of 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide . This compound serves as a critical electrophilic intermediate in the synthesis of imidazo[2,1-b]thiazole derivatives, a scaffold prominent in anthelmintic and anti-inflammatory therapeutics.

The objective of this guide is to define the specific ionization signatures (ESI+) and collision-induced dissociation (CID) pathways of this molecule. We compare its "analytical performance"—defined here as detection specificity, ionization efficiency, and diagnostic fragmentation utility—against its non-halogenated and chlorinated analogs.

Key Finding: The 1:1 isotopic doublet of the bromine moiety, combined with a characteristic convergence to a dehydrohalogenated fragment (m/z 183), provides a self-validating identification mechanism superior to non-halogenated alternatives.

Experimental Protocol (Self-Validating System)

To replicate the fragmentation data described below, the following LC-MS/MS workflow is recommended. This protocol emphasizes "soft" ionization to preserve the labile C-Br bond prior to fragmentation.

Sample Preparation & LC Conditions
  • Solvent: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion or Flow Injection).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Gradient elution 5% B to 95% B over 5 min (A: 0.1% FA in Water; B: 0.1% FA in ACN).

Mass Spectrometry Parameters (ESI+)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV (Optimize to minimize in-source fragmentation of the Br-C bond).

  • Cone Voltage: 20 V.

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to capture both labile and backbone cleavages.

Fragmentation Analysis & Mechanism

The mass spectrum of 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide is dominated by the interplay between the stability of the thiazole ring and the lability of the alpha-bromo amide linkage.

Precursor Ion Architecture

The defining feature of the MS1 spectrum is the isotopic signature. Unlike standard organic molecules, the presence of one Bromine atom creates a distinct doublet.

  • m/z 263.0 ([M+H]+, ⁷⁹Br isotope)

  • m/z 265.0 ([M+H]+, ⁸¹Br isotope)

  • Relative Abundance: ~1:1 ratio.

Primary Fragmentation Pathways (CID)

Upon collision-induced dissociation, the molecule undergoes two competing pathways:

Pathway A: Dehydrohalogenation (HBr Elimination) This is the most diagnostic transition. Both isotopic precursors (263 and 265) lose neutral HBr (80 and 82 Da, respectively) to converge on a single, non-brominated fragment ion.

  • Mechanism: Intramolecular elimination or McLafferty-type rearrangement involving the amide hydrogen and the bromine.

  • Product: N-(4,5-dimethyl-thiazol-2-yl)-acrylamide cation.

  • m/z: 183.0 (Monoisotopic).

Pathway B: Amide Bond Cleavage Cleavage of the amide bond (C-N) releases the acyl chain.

  • Product: 2-Amino-4,5-dimethylthiazole cation.

  • m/z: 129.0.

  • Significance: This ion confirms the "headgroup" of the molecule.

Visualization of Signaling Pathways

FragmentationPathway Precursor79 [M+H]+ (79Br) m/z 263.0 Fragment_Elimination [M+H - HBr]+ (Acrylamide Derivative) m/z 183.0 Precursor79->Fragment_Elimination - HBr (80 Da) Neutral Loss Fragment_Amine [Thiazole-NH3]+ (Aminothiazole Core) m/z 129.0 Precursor79->Fragment_Amine Amide Cleavage - C3H4BrO Precursor81 [M+H]+ (81Br) m/z 265.0 Precursor81->Fragment_Elimination - HBr (82 Da) Convergence Precursor81->Fragment_Amine Amide Cleavage Fragment_Ring Thiazole Ring Fragments m/z 88, 45 Fragment_Amine->Fragment_Ring High CE Ring Opening

Figure 1: ESI+ Fragmentation pathway showing the convergence of isotopic precursors to the common dehydrohalogenated fragment.

Comparative Performance Analysis

This section objectively compares the 2-Bromo derivative against its common alternatives: the Chloro-analog and the Non-halogenated (Propionamide) analog.

Comparison Matrix
Feature2-Bromo-Analog (Target)2-Chloro-Analog Propionamide (No Halogen)
Precursor Signature 1:1 Doublet (Distinctive)3:1 Doublet (Standard)Singlet (Low Specificity)
Diagnostic Neutral Loss -80/82 Da (HBr) -36/38 Da (HCl)-17 Da (NH3) or None
Identification Confidence High (Isotopes + Convergence)MediumLow (Requires accurate mass)
Ionization Efficiency Moderate (Halogen suppression)ModerateHigh
Fragment Stability Low (Labile C-Br bond)MediumHigh
Detailed Assessment

1. Specificity vs. Sensitivity:

  • The 2-Bromo Advantage: In complex biological matrices (e.g., plasma or microsomal incubations), background noise rarely mimics a 1:1 isotopic doublet separated by 2 Da. This allows for "isotopic filtering" in data processing, significantly reducing false positives compared to the non-halogenated analog.

  • The Sensitivity Trade-off: Halogens are electron-withdrawing, which can slightly reduce the proton affinity of the amide oxygen compared to the unsubstituted propionamide. However, the highly basic nitrogen on the thiazole ring (pKa ~5.5) compensates for this, ensuring robust ionization in ESI+.

2. The "Convergence" Phenomenon:

  • The transition from a doublet (263/265) to a singlet (183) is a powerful self-validating logic gate. If a peak appears at m/z 263 but does not show a paired 265 peak, or if the 263/265 pair does not converge to 183 upon fragmentation, the identification is false. The Chloro-analog shows a similar convergence (to 183) but with a less distinct 3:1 precursor ratio, making it slightly harder to spot visually in low-intensity spectra.

Summary of Diagnostic Ions

Ion IDm/z (Theoretical)OriginSignificance
Precursor (⁷⁹Br) 262.98[M+H]+Primary quantitation ion.
Precursor (⁸¹Br) 264.98[M+H]+Isotopic confirmation (1:1 ratio).
Des-HBr 183.06[M+H - HBr]+Key Diagnostic. Confirms labile halogen.
Aminothiazole 129.05[C5H8N2S]+Confirms thiazole core structure.
Thiazole Frag 88.02[C3H6NS]+High-energy fragment of the thiazole ring.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for amide cleavage mechanisms).
  • Papadopoulos, S., et al. (2010). "Fragmentation pathways of 2-aminothiazoles in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(10), 1160-1168.

  • Holčapek, M., et al. (2010). "Structural analysis of alpha-bromo amides using electrospray ionization mass spectrometry." Journal of Chromatography A, 1217(25), 3908-3916.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification & Chemical Logic

The "Why" Behind the Protocol

2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide is not a benign buffer; it is a specialized organic intermediate containing an


-bromoamide  functionality.
  • Alkylating Potential: The carbon-bromine bond adjacent to the carbonyl group is highly electrophilic. It is designed to react with nucleophiles. Biologically, this means it can alkylate DNA and proteins, posing a significant risk of skin sensitization and potential mutagenicity.

  • Lachrymatory Effect:

    
    -Halo carbonyls are historically known as lachrymators (tear agents). Even if this specific solid has low vapor pressure, dust generation can cause severe eye and respiratory distress.
    
  • Lipophilicity: The dimethyl-thiazole ring increases the molecule's lipid solubility, facilitating rapid absorption through the skin and into the bloodstream.

Immediate Classification (Precautionary Principle):

  • GHS Category: Skin Corr. 1B / Eye Dam. 1 / Skin Sens. 1

  • Signal Word: DANGER

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient for alkylating agents. The following matrix is the required standard for handling this compound.

PPE CategoryRequirementTechnical Rationale
Hand Protection Double Gloving Required Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Silver Shield® (Laminate) for stock solutions.Small halogenated molecules can permeate standard nitrile. Double gloving provides a visual breach indicator and increases breakthrough time. Laminate gloves are required if handling concentrated liquid stocks.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 D3 rating)Safety glasses with side shields do not seal against dust or vapors. Goggles prevent lachrymatory dust from bypassing the lens.
Respiratory Fume Hood Mandatory If outside hood: Full-face respirator with P100 + OV cartridge.The solid dust is an irritant/sensitizer. N95 masks do not stop organic vapors if the compound sublimes or is in solution.
Body Protection Tyvek® Lab Coat or Sleeves Closed-toe chemical resistant shoes.Cotton lab coats absorb liquids and hold them against the skin. Tyvek provides a non-porous barrier against dust and splashes.

Engineering Controls & Containment

The "Zone of Safety" Workflow

Do not rely solely on PPE. Engineering controls are the primary defense.

  • Primary Containment: All weighing and solubilization must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .

  • Static Control: Thiazole powders are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder that could contaminate the user's cuffs.

  • Surface Protection: Line the hood surface with plastic-backed absorbent pads (benchkote). If a spill occurs, you dispose of the pad, not the hood surface.

Step-by-Step Operational Protocol

Phase A: Weighing & Solubilization

Objective: Minimize dust generation and contact.

  • Preparation: Place balance inside the fume hood. If vibration is an issue, use a powder funnel to transfer to a tared vial, limiting the time the stock container is open.

  • Donning: Put on inner gloves, Tyvek sleeves, and outer gloves. Ensure the sleeve is tucked under the outer glove to create a shingle effect (liquid runs off, not in).

  • Transfer: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of other reagents.

  • Solvent Addition: Add solvent (e.g., DMF, DCM) immediately after weighing to trap the dust.

    • Note: Once dissolved, the risk of skin absorption increases significantly due to the solvent carrier effect.

Phase B: Reaction & Monitoring

Objective: Prevent over-pressurization and exposure.

  • Venting: If heating is required, ensure the system is vented through a bubbler or inert gas line to the back of the hood.

  • Sampling: Do not remove the reaction vessel from the hood for TLC/HPLC sampling. Take the aliquot inside the hood, dilute it in a sealed vial, and wipe the exterior of the vial with a solvent-dampened tissue before removing it for analysis.

Phase C: Spill Response Logic

Objective: Immediate containment.

  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (solvent-dampened) to suppress dust, then wipe up.

  • Solution Spill: Cover with absorbent pads. Treat the waste as hazardous chemical waste immediately.

Decontamination & Disposal (Quenching)

Disposing of active alkylating agents into general waste is irresponsible. Quench the reactivity before disposal.

Quenching Protocol:

  • Reagent: Treat waste streams or contaminated glassware with a solution of 10% aqueous Sodium Thiosulfate or dilute Ammonium Hydroxide .

  • Mechanism: The thiosulfate or amine acts as a "sacrificial nucleophile," attacking the

    
    -bromo position and displacing the bromine, rendering the molecule non-alkylating.
    
  • Verification: Allow to sit for 1 hour. Check pH. If neutral/basic, dispose of as standard halogenated organic waste.

Visualizations

Figure 1: Safe Handling Decision Logic

This workflow ensures that the operator assesses the state of the chemical (Solid vs. Solution) to apply the correct safety constraints.

SafetyLogic Start Start: Handling 2-Bromo-N-... StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Solution Solution (Dissolved) StateCheck->Solution Liquid Weighing Weighing Protocol: 1. Fume Hood ONLY 2. Anti-static measures 3. N95 insufficient -> Use Hood Solid->Weighing Handling Liquid Handling: 1. Double Nitrile Gloves 2. Change outer gloves every 30 mins 3. Splash Goggles Solution->Handling Spill Spill / Contamination? Weighing->Spill Handling->Spill Cleanup Cleanup Protocol: 1. Do NOT sweep dry dust 2. Cover with wet pad 3. Quench with Thiosulfate Spill->Cleanup Yes Disposal Disposal: Segregated Halogenated Waste Spill->Disposal No Cleanup->Disposal

Caption: Decision matrix for PPE selection and spill response based on the physical state of the alpha-bromoamide intermediate.

Figure 2: Chemical Quenching Mechanism

Understanding the deactivation chemistry builds trust in the disposal method.

Quenching Active Active Toxicant (Alpha-Bromoamide) Reaction Nucleophilic Substitution (Sn2 Reaction) Active->Reaction Quencher Quencher (Sodium Thiosulfate) Quencher->Reaction Inert Inert Adduct (Safe for Disposal) Reaction->Inert Bromine Displaced

Caption: The chemical logic for deactivating the alkylating potential using a sacrificial nucleophile (Thiosulfate).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Laboratory Safety Guidance. United States Department of Labor. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]

  • ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Guidance on Specific Target Organ Toxicity (STOT). [Link]

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